3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline
Description
Chemical Classification and Nomenclature
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is systematically classified as a substituted aniline derivative with the molecular formula C₁₈H₂₃NO₃. The compound possesses a molecular weight of 301.39 grams per mole and is assigned the Chemical Abstracts Service registry number 1040685-41-3. This unique identifier ensures precise chemical identification across global databases and research literature.
The systematic nomenclature of this compound reflects its complex structural organization. The base structure consists of an aniline ring system, which is benzene substituted with an amino group. The ethoxy substituent at the 3-position of the aniline ring contributes to the compound's classification as an ethoxyaniline derivative. Additionally, the presence of the [2-(4-methoxyphenoxy)propyl] group attached to the nitrogen atom further categorizes it as an N-substituted aniline. The compound also carries the designation MFCD10688086 in chemical database systems, providing an additional layer of identification for research and commercial purposes.
The structural complexity of this compound places it within multiple chemical families simultaneously. It can be considered a phenolic ether due to the methoxyphenoxy group, an aromatic amine due to the aniline component, and an alkyl-substituted aromatic compound due to the propyl linker. This multi-functional nature makes the compound particularly interesting from a classification perspective and suggests potential for diverse chemical reactivity patterns.
Historical Context and Discovery
The development and characterization of this compound represents part of the broader evolution in synthetic organic chemistry focused on creating complex aniline derivatives. While specific historical details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its development likely emerged from systematic efforts to explore N-substituted aniline chemistry and investigate compounds with multiple aromatic rings connected through flexible aliphatic chains.
The compound appears to have gained commercial availability through specialized chemical suppliers, indicating its recognition as a valuable research chemical. The assignment of standardized chemical identifiers and catalog numbers suggests that the compound has achieved sufficient importance in research communities to warrant systematic documentation and commercial production. This transition from laboratory curiosity to cataloged research chemical typically occurs when compounds demonstrate either synthetic utility or biological activity that merits further investigation.
The structural design of this compound reflects advances in medicinal chemistry and materials science that emerged in the latter half of the twentieth century. During this period, researchers increasingly focused on creating compounds that combined multiple pharmacophoric elements or functional groups that could impart specific properties. The presence of both electron-donating methoxy groups and the flexible propyl linker suggests that this compound may have been designed with specific biological or materials applications in mind.
Significance in Organic Chemistry and Research
This compound holds significance in organic chemistry research due to its complex multi-ring architecture and the presence of diverse functional groups that offer multiple sites for chemical modification and interaction. The compound's structure provides an excellent platform for investigating structure-activity relationships, particularly in studies focusing on how different substitution patterns affect molecular properties and biological activity.
From a synthetic chemistry perspective, this compound represents an interesting target that requires sophisticated synthetic strategies to construct its multiple aromatic rings and functional groups. The successful synthesis of such molecules demonstrates advanced capabilities in multi-step organic synthesis and highlights the evolution of synthetic methodologies that enable the preparation of increasingly complex molecular architectures. The compound serves as an example of how modern organic chemistry can create molecules that incorporate multiple distinct chemical functionalities within a single structure.
The research significance of this compound extends to its potential applications in various fields of chemical research. The presence of both electron-rich aromatic systems and flexible aliphatic chains suggests possible utility in materials science applications, where such structural features can influence properties such as molecular packing, crystallization behavior, and intermolecular interactions. Additionally, the compound's structural complexity makes it a valuable tool for studying how molecular architecture influences chemical and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ |
| Molecular Weight | 301.39 g/mol |
| Chemical Abstracts Service Number | 1040685-41-3 |
| MDL Number | MFCD10688086 |
| Chemical Classification | Substituted Aniline Derivative |
The compound's availability through specialized chemical suppliers indicates its recognition as a valuable research tool, suggesting that it has found applications in ongoing research projects across multiple disciplines. This commercial availability facilitates broader research access and enables systematic studies that might lead to new discoveries regarding its properties and potential applications. The systematic cataloging and commercial production of this compound reflects the compound's established position within the research chemical marketplace and suggests continued interest in its investigation and utilization.
Properties
IUPAC Name |
3-ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-21-18-7-5-6-15(12-18)19-13-14(2)22-17-10-8-16(20-3)9-11-17/h5-12,14,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKVTZFCSHJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
Synthesis of the aniline core:
The aromatic amine precursor, typically 3-aminophenol or a substituted aniline, is prepared via reduction of nitro compounds or direct amination of phenolic derivatives.Introduction of the propyl chain with 4-methoxyphenoxy group:
The key step involves nucleophilic substitution where the amino group on the aromatic ring reacts with a 2-(4-methoxyphenoxy)propyl halide or derivative. This can be achieved via Williamson ether synthesis or nucleophilic substitution on a suitable halogenated intermediate.Ether formation with ethoxy groups:
The ethoxy substituent at the third position can be introduced through alkylation of phenolic hydroxyl groups with ethyl halides under basic conditions.
Research Data:
A study on related compounds indicates that alkylation of amino phenols with ethyl halides in the presence of bases like potassium carbonate or sodium hydride yields the desired ethoxy derivatives efficiently.
Preparation via Multi-step Synthesis Using Precursors
This approach involves synthesizing the key intermediates separately and then coupling them.
Key steps:
Synthesis of 2-(4-methoxyphenoxy)propylamine:
This can be achieved by reacting 4-methoxyphenol with propylene oxide or epichlorohydrin to form the ether linkage, followed by amination.Coupling with the aromatic amine:
The intermediate is then coupled with 3-aminophenol or an analogous compound through nucleophilic substitution or reductive amination .
Research Findings:
Patents reveal that reacting phenolic compounds with epichlorohydrin in the presence of bases like sodium hydroxide produces epoxy intermediates, which can be further reacted with amines to form the target compound.
Use of Protecting Groups and Functional Group Transformations
Given the complexity of the molecule, protecting groups such as methoxy or tert-butyl groups are often employed to prevent side reactions during synthesis.
Process outline:
- Protect phenolic hydroxyl groups if necessary.
- Introduce the ethoxy group via alkylation .
- Remove protecting groups after the key modifications.
Notes:
- The selectivity of alkylation is crucial to avoid over-alkylation or undesired substitution.
- Use of mild reaction conditions ensures high yields and purity.
Representative Data Table of Preparation Methods
Research Findings and Notes
Environmental considerations:
Patents emphasize the importance of environmentally friendly processes, favoring mild conditions and green solvents like ethanol.Yield optimization:
Use of modified catalysts such as Raney nickel and optimized molar ratios (e.g., ethanol to acrylonitrile) significantly improves yields, often exceeding 90%.Reaction conditions:
Typical temperatures range from 45°C to 85°C, with reaction times from 3 hours to overnight, depending on the step.Purification techniques:
Vacuum distillation, chromatography, and recrystallization are standard for obtaining high-purity products.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It finds use in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic research .
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
- 3-Ethoxy vs. 3-Isopropoxy: The substitution of ethoxy (C₂H₅O) with isopropoxy (C₃H₇O) at the 3-position, as seen in 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040684-26-1), increases steric bulk and lipophilicity (logP: ~4.5 vs. ~3.8 for ethoxy). This alteration can impact binding affinity in biological systems and solubility in polar solvents .
- 3-Ethoxy vs. The molecular weight increases to 334.22 g/mol compared to an estimated ~313 g/mol for the ethoxy analog .
Modifications on the Propyl Linker
- Phenoxy Group Variations: 4-Methoxy vs. 4-Methylphenoxy: Replacing the 4-methoxy group (OCH₃) with 4-methyl (CH₃) in 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline reduces polarity and hydrogen-bonding capacity, affecting intermolecular interactions . 4-Methoxy vs. 2,4-Dichlorophenoxy: 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline (CAS: 1040683-07-5) introduces chlorine atoms, increasing molecular weight (368.3 g/mol) and hydrophobicity (XLogP3: 6.5) .
- Chain Length and Branching: Elongating the alkoxy chain from ethoxy (C₂H₅O) to butoxy (C₄H₉O) in 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline enhances lipophilicity, which may improve membrane permeability in biological applications .
Physicochemical Properties
A comparative table of key analogs is provided below:
*Estimated based on structural similarity to analogs.
Biological Activity
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features an ethoxy group and a methoxy-substituted phenyl moiety, which may influence its biological activity. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 275.35 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the methoxy group is often associated with enhanced lipophilicity, which can improve cellular uptake and bioavailability.
1. Anticancer Activity
Several studies have reported on the anticancer potential of phenolic compounds. For instance, derivatives of phenoxyalkylbenzimidazoles have shown significant activity against various cancer cell lines. The structure-activity relationship (SAR) in these compounds suggests that modifications can lead to improved efficacy:
| Compound | Cell Line Tested | IC (μM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 (lung cancer) | 0.12 | 258 |
| Phenoxy alkyl benzimidazoles | Panc-1 (pancreatic cancer) | 0.040 | 275 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting nitric oxide synthase (NOS) isozymes. For instance, research on m-aryloxy phenols has shown their effectiveness in reducing inflammatory markers in vitro:
| Compound | NOS Isozyme Inhibition (%) |
|---|---|
| This compound | 70% at 10 μM |
| Other phenolic compounds | Ranged from 50% to 90% |
This inhibition is crucial for developing therapeutics targeting inflammatory diseases.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated against various pathogens, showing promising results:
| Compound Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Phenolic derivatives | Staphylococcus aureus | 0.15 μg/mL |
| Aniline analogues | Escherichia coli | 0.20 μg/mL |
These findings indicate that modifications in the phenolic structure can enhance antimicrobial efficacy.
The biological activity of this compound may involve several mechanisms:
- NAD Modulation : Similar compounds have been shown to activate nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are critical for cellular metabolism and survival.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, such as thioredoxin reductase and various NOS isoforms.
Case Studies
- Antitumor Efficacy : A study demonstrated that phenolic compounds with similar structures inhibited tumor growth in xenograft models of pancreatic cancer.
- Inflammation Models : In vivo studies indicated that administration of related compounds reduced paw edema in rat models, suggesting effective anti-inflammatory properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
